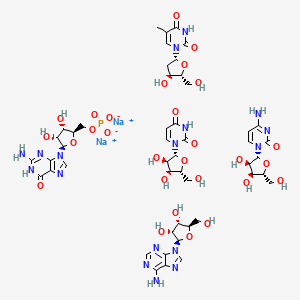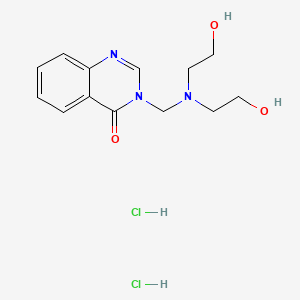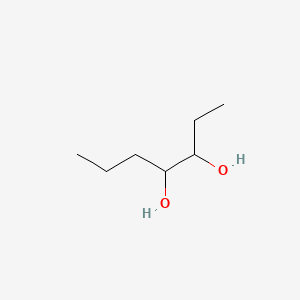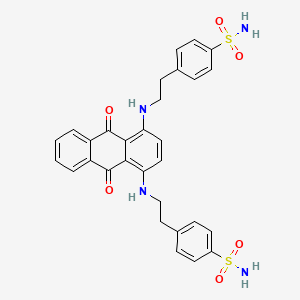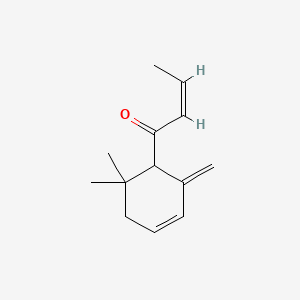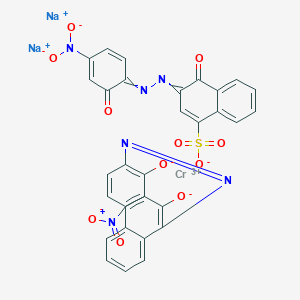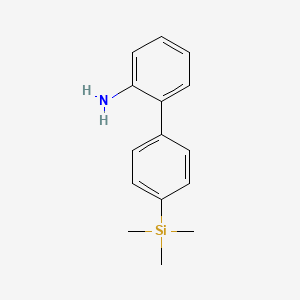
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a diethylamino group, a propan-2-yl group, and two methoxyphenyl groups attached to an acetate moiety, with a hydrogen chloride component. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) typically involves the esterification of bis(4-methoxyphenyl)acetic acid with 1-(diethylamino)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrogen chloride to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the methoxyphenyl groups contribute to the compound’s overall stability and reactivity. The acetate moiety facilitates the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)propan-2-yl bis(4-hydroxyphenyl)acetate: Similar structure but with hydroxy groups instead of methoxy groups.
1-(Diethylamino)propan-2-yl bis(4-chlorophenyl)acetate: Contains chlorophenyl groups instead of methoxyphenyl groups.
1-(Diethylamino)propan-2-yl bis(4-methylphenyl)acetate: Features methylphenyl groups instead of methoxyphenyl groups.
Uniqueness
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The combination of diethylamino and methoxyphenyl groups provides a distinct chemical profile that is valuable in various research applications.
Properties
CAS No. |
5497-40-5 |
|---|---|
Molecular Formula |
C23H32ClNO4 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO4.ClH/c1-6-24(7-2)16-17(3)28-23(25)22(18-8-12-20(26-4)13-9-18)19-10-14-21(27-5)15-11-19;/h8-15,17,22H,6-7,16H2,1-5H3;1H |
InChI Key |
XNMPIXFUHUEKDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


